molecular formula C24H21N3O3S2 B3308958 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941000-09-5

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B3308958
CAS RN: 941000-09-5
M. Wt: 463.6 g/mol
InChI Key: XRMFYYSQMXKGET-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide” is a compound that contains a benzothiazole moiety. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antitubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with aromatic acids . The reaction is typically mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and carried out in dimethylformamide (DMF) as the solvent .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic heterocyclic moiety . The compound also contains a pyrrolidinylsulfonyl group and a benzamide group .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of quinazolin-4(3H)-one compounds . They can also participate in Regel-type transition-metal-free direct C-2 aroylation reactions with acid chlorides .

Scientific Research Applications

Antifungal Activity

Benzothiazole derivatives have been associated with antifungal activity . This suggests that the compound could potentially be used in the development of antifungal agents.

Antiprotozoal Activity

Benzothiazole derivatives have also been investigated for their antiprotozoal activity . This indicates a potential application of the compound in the treatment of protozoal infections.

Anticancer Agents

Benzothiazole derivatives have been associated with anticancer activity . This suggests that the compound could potentially be used in the development of anticancer drugs.

Anticonvulsant Activity

Benzothiazole derivatives have been associated with anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of convulsive disorders.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c28-23(18-6-5-7-20(16-18)32(29,30)27-14-3-4-15-27)25-19-12-10-17(11-13-19)24-26-21-8-1-2-9-22(21)31-24/h1-2,5-13,16H,3-4,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMFYYSQMXKGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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